molecular formula C21H27ClN4O3S2 B11402658 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11402658
M. Wt: 483.1 g/mol
InChI Key: YGABEGXOPPAUGQ-UHFFFAOYSA-N
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Description

5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene and pyrimidine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .

Properties

Molecular Formula

C21H27ClN4O3S2

Molecular Weight

483.1 g/mol

IUPAC Name

5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H27ClN4O3S2/c1-3-29-11-7-10-23-18(27)16-13-8-5-6-9-15(13)31-20(16)26-19(28)17-14(22)12-24-21(25-17)30-4-2/h12H,3-11H2,1-2H3,(H,23,27)(H,26,28)

InChI Key

YGABEGXOPPAUGQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)SCC

Origin of Product

United States

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